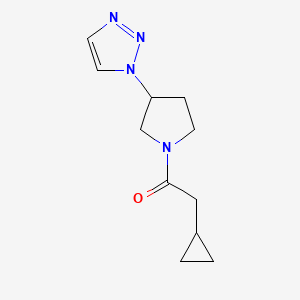

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

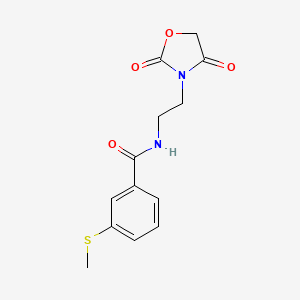

The compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The cyclopropyl group is a three-membered ring of carbon atoms. The ketone group (C=O) is a functional group with a carbon-oxygen double bond .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The exact structure would depend on the specific locations of the groups on the rings and the configuration of the cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and stability .Applications De Recherche Scientifique

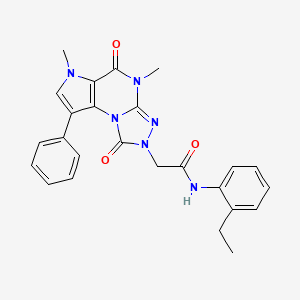

Carbonic Anhydrase-II Inhibitors

This compound has been synthesized and evaluated for its carbonic anhydrase-II enzyme inhibitory activity . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

HSP90 Inhibitors

A series of 4-(1H-1,2,3-triazol-1-yl)benzamides, which include this compound, were rationally designed and synthesized as HSP90 inhibitors . Preliminary HSP90 binding assay showed that these compounds exhibited significant HSP90α binding affinity . These compounds could be used as a HSP90 inhibitor for further study .

Anticancer Drug Target

Heat shock protein 90 (HSP90) is a promising anticancer drug target . The compounds containing this moiety underwent substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Antibacterial Activity

The 1,2,3-triazole ring system exhibits myriad of biological activities, including antibacterial activity . This compound, being a 1,2,3-triazole derivative, may also possess antibacterial properties .

Antimalarial Activity

1,2,3-triazole derivatives have been reported to exhibit antimalarial activity . Therefore, this compound may also have potential applications in antimalarial drug development .

Antiviral Activity

1,2,3-triazole derivatives are known to exhibit antiviral activities . This suggests that “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” may also have potential antiviral applications .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to inhibit heat shock protein 90 (hsp90) . HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stabilization of a wide variety of proteins, including key signaling molecules involved in the growth and survival of cells .

Mode of Action

Similar compounds have been shown to bind to the atp-binding pocket of hsp90, inhibiting its function . This interaction leads to the degradation of HSP90 client proteins, disrupting cellular processes and potentially leading to cell death .

Biochemical Pathways

Therefore, HSP90 inhibition can disrupt these processes and have downstream effects on cell growth and survival .

Result of Action

The inhibition of hsp90 can lead to the degradation of its client proteins, disrupting cellular processes and potentially leading to cell death .

Propriétés

IUPAC Name |

2-cyclopropyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-11(7-9-1-2-9)14-5-3-10(8-14)15-6-4-12-13-15/h4,6,9-10H,1-3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTJJBWMALRWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)

![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)

![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)

amine](/img/structure/B2612373.png)

![N-(4-methoxybenzyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2612376.png)

![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)

![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)